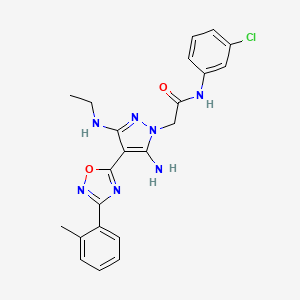

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O2/c1-3-25-21-18(22-27-20(29-32-22)16-10-5-4-7-13(16)2)19(24)30(28-21)12-17(31)26-15-9-6-8-14(23)11-15/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMAQGXTKPAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step procedures. One approach may start with the formation of the pyrazole core via cyclization reactions involving hydrazine derivatives and diketones. The oxadiazole ring is then incorporated through oxidative cyclization with carboxylic acid derivatives. Further, the amination and alkylation steps introduce the amino and ethylamino groups, respectively. The final product is obtained after coupling with the acetamide moiety and functionalization with the o-tolyl and chlorophenyl groups.

Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow chemistry techniques to optimize yields and purity while minimizing hazardous by-products. Use of automated synthesizers and process analytical technologies (PAT) ensures precision in reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound undergoes a variety of chemical reactions, including:

Oxidation: : It can be oxidized to introduce hydroxyl or keto groups at specific positions.

Reduction: : Reduction reactions might be employed to modify its functional groups, such as reducing nitro groups to amines.

Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions.

Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products depend on the specific reactions it undergoes. For instance, oxidation might yield hydroxy derivatives, while substitution reactions could introduce a wide array of functional groups, expanding its chemical diversity.

Scientific Research Applications

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide has a broad spectrum of applications in scientific research:

Chemistry: : Used as a building block in organic synthesis to create novel compounds with potential biological activities.

Biology: : Studied for its interactions with various biomolecules and potential as a biochemical probe.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: : Utilized in material science for developing advanced polymers and coatings due to its unique structural features.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism often involves binding to the active sites of these targets, modulating their activities. For instance, it may inhibit enzyme function by mimicking substrate structures or disrupt receptor-ligand interactions by competitive binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole-Oxadiazole Core

Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide

- Key Differences: Oxadiazole substituent: 4-methoxyphenyl (electron-donating) vs. o-tolyl (electron-neutral, steric bulk). Pyrazole substituent: Methylsulfanyl (thioether) at position 3 vs. ethylamino (secondary amine). Acetamide linkage: 2-chlorobenzyl vs. 3-chlorophenyl.

- Implications: The methoxy group enhances solubility but may reduce membrane permeability compared to o-tolyl.

Compound B : 2-(5-Amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide

- Key Differences :

- Acetamide group: 2-chloro-4-methylphenyl introduces steric hindrance and increased lipophilicity vs. 3-chlorophenyl.

- Implications :

- Enhanced lipophilicity may improve blood-brain barrier penetration but could increase off-target binding.

Pyrazole-Cyano Derivatives

Compound C : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Key Differences: Pyrazole substituents: Cyano (electron-withdrawing) at position 3 vs. ethylamino. No oxadiazole ring; acetamide linked to 4-chlorophenyl.

- Implications: Cyano groups reduce basicity, altering electronic properties and binding interactions. Simpler structure may confer lower metabolic stability but faster synthesis .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

- Ethylamino provides basicity and hydrogen-bond donor capacity.

- Analog Comparisons: Para-substituted aryl groups (e.g., 4-methoxyphenyl in Compound A) enhance solubility but reduce steric bulk . Cyano groups (Compound C) lower electron density, affecting π-π stacking interactions .

Data Table: Structural and Functional Comparison

*Predicted using fragment-based methods.

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide (CAS Number: 1170066-02-0) has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 465.9 g/mol . The structure features multiple functional groups, including an oxadiazole and a pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClN7O2 |

| Molecular Weight | 465.9 g/mol |

| CAS Number | 1170066-02-0 |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various carcinoma cell lines. For instance, compounds structurally related to this one have shown IC50 values ranging from 5 µM to 15 µM against breast cancer cells . The mechanisms underlying these effects may involve the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.

Antioxidant Properties

The presence of the oxadiazole ring in the compound is associated with enhanced antioxidant activity. Preliminary findings suggest that it can significantly inhibit lipid peroxidation at concentrations as low as 10 µg/mL , indicating a protective role against oxidative damage in cellular systems. This property is crucial as oxidative stress is linked to various diseases, including cancer.

Antipsychotic Potential

Emerging studies suggest that this compound may possess antipsychotic properties. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound appears to operate through alternative pathways. Behavioral tests in animal models have indicated a reduction in psychotic symptoms without the typical side effects associated with conventional treatments .

Study 1: Anticancer Efficacy

In a study examining derivatives of this compound, researchers found that certain analogs inhibited the proliferation of several carcinoma cell lines effectively. For example, a derivative exhibited an IC50 value of 10 µM against lung cancer cells, demonstrating its potential as a lead compound for further development in cancer therapy .

Study 2: Antioxidant Activity

A comparative study assessed the antioxidant capabilities of this compound against known antioxidants like ascorbic acid. Results showed that at concentrations above 50 µg/mL , the compound significantly reduced oxidative stress markers in cultured cells, suggesting its utility in preventing oxidative damage .

Study 3: Behavioral Assessment for Antipsychotic Activity

In behavioral assays involving rodent models, compounds similar to this one were tested for their effects on psychotic symptoms induced by amphetamines. The results indicated a significant reduction in hyperactivity and stereotypical behaviors, supporting its potential role as an antipsychotic agent .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions with careful control of conditions. Key steps include:

- Oxadiazole ring formation : Reacting precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux with catalysts like DMF or triethylamine .

- Pyrazole functionalization : Introducing ethylamino and o-tolyl groups via nucleophilic substitution or condensation reactions .

- Acetamide coupling : Using chloroacetyl chloride or similar reagents to attach the N-(3-chlorophenyl)acetamide moiety .

- Purification : Recrystallization from solvents like ethanol-DMF mixtures or pet-ether, monitored by TLC .

Q. Which analytical methods are critical for structural characterization?

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, confirming stereochemistry and hydrogen bonding .

- Spectroscopy : NMR (1H/13C) identifies proton environments; FTIR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

- In vitro enzyme inhibition : Test against targets like 5-lipoxygenase (5-LOX) or kinases using fluorometric/colorimetric assays .

- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology includes:

- Systematic substitution : Modify functional groups (e.g., replace o-tolyl with fluorophenyl; alter ethylamino to propylamino) and compare bioactivity .

- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical binding motifs (e.g., oxadiazole’s electron-deficient core) .

- Activity cliffs analysis : Resolve contradictions (e.g., increased potency but reduced solubility) by balancing hydrophobic/hydrophilic substitutions .

Q. Example SAR Table from Analogous Compounds

Q. How to resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Assay validation : Replicate experiments under standardized conditions (e.g., pH, serum concentration) .

- ADME profiling : Assess bioavailability (e.g., Caco-2 permeability), plasma protein binding, and metabolic stability using LC-MS .

- Molecular dynamics simulations : Identify off-target interactions (e.g., CYP3A4 inhibition) using AutoDock Vina .

Q. What computational strategies optimize reaction pathways for scale-up?

- Quantum chemical calculations : Use Gaussian09 to model reaction intermediates and transition states (e.g., oxadiazole cyclization energy barriers) .

- Machine learning : Train models on reaction yield datasets to predict optimal solvents/temperatures (e.g., DMF vs. THF at 80°C) .

- Process simulation : Aspen Plus models for heat/mass transfer in continuous-flow reactors .

Q. How to mitigate stability issues during synthesis or storage?

- Light sensitivity : Store in amber vials under nitrogen; use UV-stabilized solvents .

- pH-dependent degradation : Buffer reaction media at pH 6–7; avoid strong acids/bases during workup .

- Thermal stability : Differential scanning calorimetry (DSC) to identify safe storage temperatures .

Q. What strategies enhance target selectivity and reduce off-target effects?

- Fragment-based drug design : Introduce polar groups (e.g., sulfonamides) to improve hydrogen bonding with target pockets .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Prodrug approaches : Mask reactive groups (e.g., acetamide) with enzymatically cleavable linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.